Acid Blue 29

描述

Acid Blue 29, also known as Coomassie Brilliant Blue R-250, is a synthetic dye widely used in various scientific and industrial applications. It is an azo dye, characterized by its vivid blue color, and is commonly used for staining proteins in biochemical research.

准备方法

Synthetic Routes and Reaction Conditions

Acid Blue 29 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically begins with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often involve acidic environments and controlled temperatures to ensure the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carried out. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.

化学反应分析

Types of Reactions

Acid Blue 29 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amine derivatives.

Substitution: The aromatic rings in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonating agents.

Major Products Formed

Oxidation: Oxidized derivatives of the dye.

Reduction: Amine derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

科学研究应用

Acid Blue 29 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Commonly used for staining proteins in gel electrophoresis, allowing for the visualization of protein bands.

Medicine: Employed in histological staining to highlight specific structures in biological tissues.

Industry: Used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

作用机制

The mechanism of action of Acid Blue 29 involves its interaction with proteins and other biomolecules. The dye binds to proteins through electrostatic interactions and hydrophobic forces, leading to a visible color change. This binding is often used to quantify protein concentrations in various assays.

相似化合物的比较

Similar Compounds

Coomassie Brilliant Blue G-250: Another variant of Coomassie dye, used for similar applications but with slightly different staining properties.

Bromophenol Blue: A pH indicator and dye used in similar biochemical applications.

Amido Black 10B: Another protein stain used in biochemical research.

Uniqueness

Acid Blue 29 is unique due to its high affinity for proteins and its ability to produce sharp, distinct bands in gel electrophoresis. Its vivid blue color and stability make it a preferred choice for many staining applications.

生物活性

Acid Blue 29 (AB 29), a synthetic azo dye, is widely used in various industries, particularly in textiles. Its biological activity has garnered attention due to its potential environmental and health impacts. This article reviews the biological activity of this compound, focusing on its degradation pathways, toxicity, and removal methods.

Overview of this compound

- Chemical Composition : this compound is a disodium salt of an azo dye, classified under the Chemical Abstracts Service (CAS) number 5850-35-1.

- Usage : Commonly used in dyeing textiles and paper products, it is known for its vibrant blue color.

Biological Activity and Toxicity

This compound poses several biological risks, primarily due to its potential to degrade into harmful metabolites. Studies have highlighted the following aspects:

- Carcinogenic Potential : While long-term studies on related azo dyes have not conclusively shown carcinogenic effects, there is concern regarding the metabolites produced during degradation. These metabolites can interact with DNA and potentially lead to mutations .

- Environmental Impact : The discharge of this compound into water bodies contributes to pollution and can bioaccumulate in aquatic organisms, affecting the food chain .

Degradation Pathways

The biodegradation of this compound has been studied extensively. Microbial degradation pathways involve various enzymatic reactions that break down the dye into less harmful substances. Key findings include:

- Microbial Consortia : Specific microbial consortia have demonstrated effective degradation capabilities for AB 29. For instance, a study reported significant decolorization rates using mixed microbial cultures .

- Enzymatic Reactions : Enzymes such as catalases and oxidoreductases play crucial roles in the degradation process. The expression levels of these enzymes can be influenced by the presence of AB 29, indicating adaptive responses by microbial communities .

Case Study 1: Fenton and Fenton-like Processes

A study investigated the removal efficiency of this compound using Fenton's reagent under varying conditions. The results indicated:

- Decolorization Efficiency : Up to 90% decolorization was achieved within a short reaction time (60 minutes) when optimized conditions were applied.

- Kinetic Models : The adsorption kinetics were best described by pseudo-second-order models, indicating a chemisorption process .

| Parameter | Value |

|---|---|

| Initial Concentration | 30 mg/L |

| pH | 5 |

| Reaction Time | 60 min |

| Decolorization Rate | ~90% |

Case Study 2: Nanoparticle Adsorption

Another investigation focused on the use of ZnFe₂O₄ nanoparticles for the adsorption of this compound from wastewater:

- Adsorption Capacity : The nanoparticles showed a high adsorption capacity, significantly reducing dye concentration from synthetic wastewater.

- Characterization Techniques : Techniques such as SEM and FT-IR were employed to analyze changes before and after adsorption .

Removal Techniques

Various methods have been developed for the effective removal of this compound from contaminated water:

- Biodegradation : Utilizing microbial consortia that can metabolize azo dyes effectively.

- Chemical Oxidation : Fenton processes demonstrate high efficiency in breaking down AB 29.

- Adsorption : Use of activated carbon and nanomaterials shows promise in capturing dye molecules from aqueous solutions.

属性

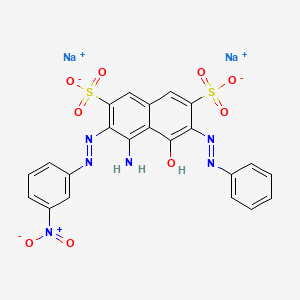

IUPAC Name |

disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(10-17(39(35,36)37)21(22(18)29)27-24-13-5-2-1-3-6-13)9-16(38(32,33)34)20(19)26-25-14-7-4-8-15(11-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWPZYSLMIXIHM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=CC=C4)[N+](=O)[O-])N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889490 | |

| Record name | Acid Blue 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5850-35-1 | |

| Record name | C.I. 20460 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(3-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Blue 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acid Blue 29 has the molecular formula C32H20N6Na2O6S2 and a molecular weight of 682.68 g/mol.

ANone: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly utilize techniques like UV-Vis spectroscopy to monitor the decolorization of this compound during degradation studies. [, , , , ] For instance, a decrease in absorbance at a specific wavelength indicates the breakdown of the dye molecule. [, ] Fourier Transform Infrared (FTIR) spectroscopy is also employed to analyze the functional groups present in this compound and modified adsorbents used for its removal. [, ]

ANone: The removal of this compound from aqueous solutions is significantly influenced by pH. Research shows that acidic conditions generally favor the adsorption of this compound onto various materials. [, , , , ] For example, one study observed maximum removal at a pH of 2 using a zinc chloride-modified cocoa pod husk-based carbon adsorbent. [] This pH dependence is often attributed to the surface charge of the adsorbent and its interaction with the dye molecule.

ANone: this compound itself doesn't typically act as a catalyst. Instead, research primarily focuses on its degradation through advanced oxidation processes (AOPs) utilizing catalysts like TiO2. [, , ] These processes generate highly reactive hydroxyl radicals that effectively break down the dye molecule.

ANone: Several methods have been explored for the removal of this compound, with adsorption being a prominent one. Researchers have investigated various adsorbents, including:

- Immobilized fungal biomass: Aspergillus niger fungal biomass, when immobilized in a polysulphone matrix, demonstrated a high adsorption capacity for this compound (64.7 mg/g). []

- Activated carbon: Activated carbon derived from different sources, such as olive pomace oil bleaching sorbent [], has shown effectiveness in removing this compound. Studies have explored its adsorption kinetics, isotherms, and optimization of the adsorption process.

- Layered double hydroxides (LDHs): LDHs, both in calcined and uncalcined forms, have been investigated for their ability to adsorb this compound. [, ] The adsorption process is influenced by factors like pH, adsorbent dosage, contact time, and initial dye concentration.

- Amyloid fibrils: Amyloid fibrils, protein nanofibers, have emerged as potential biosorbents for this compound removal. [] Their ability to rapidly adsorb the dye makes them promising candidates for wastewater treatment applications.

ANone: The initial concentration of this compound plays a crucial role in its removal efficiency. Generally, higher initial dye concentrations result in lower removal rates. [, ] This is because a limited number of adsorption sites are available on the adsorbent surface.

ANone: AOPs have shown promise in degrading this compound. These methods utilize strong oxidizing agents like hydroxyl radicals to break down the dye molecule. Some AOPs investigated include:

- Fenton and Fenton-like processes: These processes involve the use of hydrogen peroxide and iron catalysts to generate hydroxyl radicals, leading to the decolorization and mineralization of this compound. [, ] The efficiency of these processes can be influenced by factors like pH, catalyst concentration, and the type of oxidant used (e.g., hydrogen peroxide vs. sodium persulfate).

- VUV-based AOPs: Vacuum ultraviolet (VUV) irradiation, alone or in combination with oxidants like H2O2 and catalysts like TiO2, has proven effective in degrading this compound. [, ] The degradation efficiency can be affected by factors such as pH, VUV intensity, and the presence of catalysts or oxidants.

ANone: this compound, as with many other azo dyes, is a significant environmental pollutant. Its presence in wastewater, even at low concentrations, can negatively impact aquatic life and potentially lead to bioaccumulation in the food chain. [] Furthermore, some degradation products of this compound could be more toxic than the parent compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。